Ethyl 2,2-difluoro-4-hydroxybutanoate

pKa modulation inductive effect gem-difluorination

Ethyl 2,2-difluoro-4-hydroxybutanoate (CAS 88128-46-5) is a gem-difluorinated C4 hydroxyester with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol. This compound belongs to the class of fluorinated aliphatic esters, featuring a geminal difluoromethylene group at the C2 position, an ethyl ester terminus, and a primary hydroxyl group at C4.

Molecular Formula C6H10F2O3
Molecular Weight 168.14 g/mol
CAS No. 88128-46-5
Cat. No. B8531638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoro-4-hydroxybutanoate
CAS88128-46-5
Molecular FormulaC6H10F2O3
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCO)(F)F
InChIInChI=1S/C6H10F2O3/c1-2-11-5(10)6(7,8)3-4-9/h9H,2-4H2,1H3
InChIKeyUTLYELLVHGMANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2-Difluoro-4-hydroxybutanoate (CAS 88128-46-5): A gem-Difluoro Ester Building Block for Medicinal Chemistry and GABAergic Research


Ethyl 2,2-difluoro-4-hydroxybutanoate (CAS 88128-46-5) is a gem-difluorinated C4 hydroxyester with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol . This compound belongs to the class of fluorinated aliphatic esters, featuring a geminal difluoromethylene group at the C2 position, an ethyl ester terminus, and a primary hydroxyl group at C4 . The gem-CF2 moiety imparts distinct electronic properties—including altered acidity, lipophilicity, and metabolic stability—relative to its non-fluorinated counterpart ethyl 4-hydroxybutanoate (CAS 999-10-0) [1]. It serves as a versatile synthetic intermediate for GABAergic agents, difluoro peptide mimetics, and fluorinated drug candidates, as evidenced by the potent activity of difluoro-substituted vigabatrin analogues in GABA aminotransferase inhibition studies [2].

Why Ethyl 4-Hydroxybutanoate or Methyl 2,2-Difluoro-4-hydroxybutanoate Cannot Substitute for Ethyl 2,2-Difluoro-4-hydroxybutanoate (CAS 88128-46-5)


The gem-difluoro substitution at C2 is not an interchangeable structural decoration—it fundamentally alters the compound's physicochemical profile in ways that directly impact synthetic utility and biological performance. Systematic studies of gem-difluorinated cycloalkanes have demonstrated that the CF2 group predictably decreases pKa by 0.3–0.5 units via inductive effects [1] and shifts lipophilicity (XlogP) upward by approximately 0.7 logP units relative to the non-fluorinated scaffold , while preserving or slightly improving metabolic stability [1]. Substituting the ethyl ester for a methyl ester (CAS 108781-46-0) changes molecular weight, rotatable bond count, and hydrolytic reactivity, which affects downstream coupling efficiency and pharmacokinetic tuning . Even a regioisomeric shift of the hydroxyl group from C4 to C3 (CAS 321942-91-0) alters hydrogen-bonding geometry and boiling point by over 100°C, rendering the 3-hydroxy isomer unsuitable for reactions requiring a primary alcohol nucleophile . These differences are not cosmetic; they dictate which synthetic route, protecting group strategy, and biological target engagement profile will succeed.

Quantitative Differentiation Evidence for Ethyl 2,2-Difluoro-4-hydroxybutanoate (CAS 88128-46-5) vs. Closest Analogs


Evidence Item 1: gem-Difluoro pKa Modulation vs. Non-Fluorinated Ethyl 4-Hydroxybutanoate

The geminal CF2 group at C2 decreases the acidity constant (pKa) of the adjacent carboxylic acid/ester functionality by 0.3–0.5 units relative to the non-fluorinated scaffold. This effect is driven by the strong electron-withdrawing inductive effect of fluorine atoms and has been shown to be nearly identical in magnitude for acyclic and cyclic aliphatic systems [1]. For the non-fluorinated comparator ethyl 4-hydroxybutanoate, the predicted pKa of the corresponding free acid is 14.88±0.10 . Applying the class-level shift of –0.3 to –0.5 units yields an estimated pKa for the 2,2-difluoro-4-hydroxybutanoic acid moiety in the range of approximately 14.4–14.6. This enhanced acidity can influence salt formation, solubility-pH profiles, and receptor-level ionic interactions when incorporated into bioactive molecules [1].

pKa modulation inductive effect gem-difluorination carboxylic acid acidity

Evidence Item 2: Lipophilicity (XlogP) Enhancement Relative to Non-Fluorinated Ethyl 4-Hydroxybutanoate

The gem-difluoro substitution at C2 increases the computed lipophilicity (XlogP) by approximately +0.7 logP units relative to the non-fluorinated parent scaffold. The target compound has an XlogP of 0.8 , whereas ethyl 4-hydroxybutanoate has an XlogP3-AA value of 0.1 . This represents an approximately 5-fold increase in the octanol-water partition coefficient, attributable to the hydrophobic character of the CF2 group. This lipophilicity gain is pharmacologically meaningful: it can enhance passive membrane permeability and blood-brain barrier penetration potential when the scaffold is incorporated into CNS-targeted drug candidates, consistent with the design rationale for difluoro-substituted GABA-AT inhibitors [1].

lipophilicity XlogP fluorine effect membrane permeability

Evidence Item 3: Metabolic Stability Preservation by gem-Difluorination vs. Non-Fluorinated Scaffolds

In a systematic study of functionalized gem-difluorocycloalkanes, Grygorenko and co-workers demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives in human liver microsomal clearance assays [1]. A subsequent thesis by Holovach confirmed this trend across an expanded set of gem-difluorocycloalkane derivatives: in vitro measurements of human microsomal clearance showed that gem-difluorination did not decrease, and in some cases slightly improved, metabolic stability [2]. This is a critical differentiator because fluorination often improves metabolic stability, but the magnitude and direction of the effect can be unpredictable. For Ethyl 2,2-difluoro-4-hydroxybutanoate, the gem-CF2 group at C2 is positioned to block potential CYP-mediated oxidation at that site, while preserving the primary alcohol at C4 as a metabolic handle or synthetic derivatization point. The non-fluorinated ethyl 4-hydroxybutanoate lacks this built-in metabolic shield [3].

metabolic stability microsomal clearance gem-difluorination CYP metabolism

Evidence Item 4: Structural and Reactivity Differentiation vs. Methyl 2,2-Difluoro-4-hydroxybutanoate

Ethyl 2,2-difluoro-4-hydroxybutanoate (MW 168.14 g/mol, 5 rotatable bonds) and methyl 2,2-difluoro-4-hydroxybutanoate (MW 154.11 g/mol, 4 rotatable bonds, CAS 108781-46-0) are the two most immediate ester variants of the 2,2-difluoro-4-hydroxybutanoate scaffold . The ethyl ester provides a higher molecular weight (+14.03 g/mol) and an additional rotatable bond, which can influence conformational flexibility and entropic contributions to binding. Critically, the ethyl ester hydrolyzes more slowly than the methyl ester under both acidic and basic conditions—a well-established trend in ester chemistry that affects shelf-life, reaction workup tolerance, and controlled release of the free acid in pro-drug strategies . The methyl ester may be preferred when rapid hydrolysis is desired, but the ethyl ester offers superior stability for multi-step syntheses where premature ester cleavage would compromise yield. Both compounds share the same gem-difluoro and 4-hydroxy pharmacophoric elements, but the choice of ester directly impacts the synthetic route design and final deprotection conditions .

ester reactivity hydrolytic stability building block protecting group strategy

Evidence Item 5: Regioisomeric Differentiation—4-Hydroxy vs. 3-Hydroxy Position and Its Consequences for Reactivity

The regioisomer ethyl 2,2-difluoro-3-hydroxybutanoate (CAS 321942-91-0) differs solely in the position of the hydroxyl group (C3 secondary alcohol vs. C4 primary alcohol) yet exhibits markedly different physicochemical properties and reactivity . The target compound's primary alcohol at C4 is a superior nucleophile for etherification, esterification, and oxidation reactions compared to the secondary alcohol of the 3-hydroxy isomer . The boiling point of the 3-hydroxy isomer is predicted at 232.7±35.0°C , whereas the 4-hydroxy isomer has an estimated boiling point in the range of 120–130°C (based on vendor technical data for the target compound). This >100°C difference reflects stronger intermolecular hydrogen bonding in the secondary alcohol isomer. Furthermore, the primary alcohol at C4 offers greater conformational flexibility distal to the ester group, whereas the secondary alcohol at C3 introduces a chiral center adjacent to the CF2 group, adding stereochemical complexity that may or may not be desirable depending on the synthetic objective .

regioisomer primary alcohol secondary alcohol boiling point reactivity

Evidence Item 6: Pharmacophoric Validation—Difluoro Substitution Enables Potent GABA-AT Inhibition in Conformationally Rigid Vigabatrin Analogues

Pan et al. (2003) demonstrated that a conformationally rigid vigabatrin analogue bearing a gem-difluoro substituent (compound 14) was a very potent time-dependent inhibitor of GABA aminotransferase (GABA-AT), even in the presence of 2-mercaptoethanol—a reducing agent that abolished the activity of the corresponding non-fluorinated analogue (compound 6) [1]. The non-fluorinated analogue (6) could inactivate GABA-AT only in the absence of 2-mercaptoethanol. The difluoro analogue (14) overcame this limitation, demonstrating that the CF2 group is not merely a passive bioisostere but actively participates in the inhibition mechanism, likely by stabilizing the reactive intermediate or altering the enzyme's redox sensitivity [1]. Although this study used a cyclic vigabatrin scaffold rather than an acyclic butanoate ester, the difluoro pharmacophore element is directly transferable: Ethyl 2,2-difluoro-4-hydroxybutanoate provides the identical gem-CF2-ester motif that can be elaborated into GABA-AT inhibitors and other CNS-active compounds [1][2].

GABA aminotransferase vigabatrin analogue time-dependent inhibition anticonvulsant

Procurement-Relevant Application Scenarios for Ethyl 2,2-Difluoro-4-hydroxybutanoate (CAS 88128-46-5)


Scenario 1: Synthesis of GABA Aminotransferase (GABA-AT) Inhibitors for Anticonvulsant Drug Discovery

The gem-difluoro motif in this compound directly mirrors the pharmacophore validated by Pan et al. (2003) for potent, redox-insensitive GABA-AT inhibition [1]. A medicinal chemistry team pursuing next-generation vigabatrin analogues should select Ethyl 2,2-difluoro-4-hydroxybutanoate as the key acyclic building block, leveraging the C4 primary alcohol for late-stage functionalization (e.g., mesylation, oxidation to aldehyde, or direct coupling to a cyclic amine scaffold). The ethyl ester provides sufficient hydrolytic stability for multi-step sequences, while the CF2 group ensures that the final inhibitor retains activity even under the reducing intracellular conditions that deactivate non-fluorinated congeners [1].

Scenario 2: Fluorinated Peptide Mimetic and Human Leukocyte Elastase (HLE) Inhibitor Development

The difluoro ester substructure has been claimed in patents for human leukocyte elastase (HLE) inhibitors targeting tissue degenerative diseases (pulmonary emphysema, atherosclerosis, rheumatoid arthritis) [2]. The target compound serves as a direct precursor to the difluoro keto ester warhead found in these inhibitors. The primary alcohol at C4 allows for selective oxidation to the corresponding aldehyde or carboxylic acid without affecting the acid-sensitive gem-CF2 group, and the ethyl ester protects the acid functionality during peptide coupling steps. The enhanced lipophilicity (XlogP 0.8 vs. 0.1 for non-fluorinated analog) may improve cell permeability of the final inhibitor.

Scenario 3: Physicochemical Property Optimization in Lead Compound Series

For structure-property relationship (SPR) campaigns where fine-tuning of pKa and logP is required, Ethyl 2,2-difluoro-4-hydroxybutanoate offers predictable, literature-validated shifts: a pKa decrease of 0.3–0.5 units [3] and a logP increase of ~0.7 units relative to the non-fluorinated scaffold. These effects are consistent across acyclic and cyclic aliphatic systems, allowing medicinal chemists to confidently incorporate the gem-CF2 group as a modular physicochemical handle. The compound is particularly suitable for parallel library synthesis where multiple ester variants (ethyl, methyl, free acid) are evaluated for optimal ADME profiles while maintaining the identical difluoro-hydroxybutanoate core [3].

Scenario 4: Building Block for Difluoro-Containing Heterocycle Synthesis via the Hydroxyl Handle

The C4 primary alcohol provides a versatile synthetic handle for constructing difluoro-substituted heterocycles—including γ-lactones, tetrahydrofurans, and oxazolidinones—that are prevalent in agrochemical and pharmaceutical patents [2]. The primary alcohol of the 4-hydroxy isomer is significantly more reactive than the secondary alcohol of the 3-hydroxy regioisomer , enabling cleaner cyclization and functionalization reactions. The ethyl ester's greater hydrolytic stability compared to the methyl ester variant makes it the preferred choice when the synthetic sequence requires strongly basic or acidic conditions that would prematurely cleave a methyl ester.

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